![molecular formula C8H10N2O2S B236941 Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate CAS No. 134455-96-2](/img/structure/B236941.png)
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate is a natural product found in Antillogorgia bipinnata with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate is involved in various chemical synthesis processes. For instance, it is used in the synthesis of furanoid esters from unsaturated fatty esters, as demonstrated by Jie and Lam (1977) in their study on fatty acids. They explored the synthesis of methyl substituted C18 furanoid esters through various methods including mercuration-demercuration reactions and treatments with dimethyl sulphoxide and other catalysts (Jie & Lam, 1977).
Applications in Fatty Acid Esters Synthesis
Jie and Ahmad (1983) researched the partial synthesis of C18 mono- and dimethyl furanoid fatty esters, involving the use of this compound. Their work focused on the methylation of various dioxo derivatives of epoxy fatty esters, leading to the creation of novel furanoid esters (Jie & Ahmad, 1983).
Structural Analysis and Reactions
In another study, Mara et al. (1982) examined tricyclic products derived from reactions involving this compound, particularly focusing on the X-Ray structure of its derivatives. This research provides valuable insights into the molecular structure and potential reactivity of such compounds (Mara, Singh, Thomas, & Williams, 1982).
Epoxidation Reactions
The compound is also a subject in studies involving epoxidation reactions. For instance, Jie and Pasha (1998) investigated the epoxidation of unsaturated fatty esters, which included this compound, using potassium peroxomonosulfate. Their research contributes to the understanding of the reactivity of such compounds in the presence of specific chemical reagents (Jie & Pasha, 1998).
Novel Derivative Synthesis
Jie, Pasha, and Alam (1998) also synthesized novel triazole fatty acid derivatives from acetylenic fatty esters, which include this compound. Their work focuses on the reaction of activated acetylenic fatty acid esters with sodium azide, contributing to the field of fatty acid chemistry (Jie, Pasha, & Alam, 1998).
Propriétés
Numéro CAS |
134455-96-2 |
|---|---|
Nom du produit |
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate |
Formule moléculaire |
C8H10N2O2S |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate |
InChI |
InChI=1S/C25H28O10/c1-11-7-19-22-25(5,35-22)10-15-8-17(24(29)33-15)18(31-13(3)26)9-16(12(2)23(28)30-6)21(20(11)34-19)32-14(4)27/h7-8,15-16,18,21-22H,2,9-10H2,1,3-6H3 |
Clé InChI |
DORQEQXBYZYXMV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(CC(C3=CC(CC4(C(O4)C(=C1)O2)C)OC3=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C |
SMILES canonique |
CC1=C2C(C(CC(C3=CC(CC4(C(O4)C(=C1)O2)C)OC3=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)
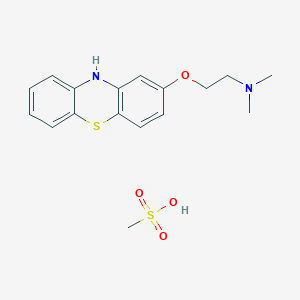
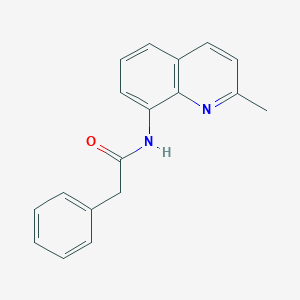
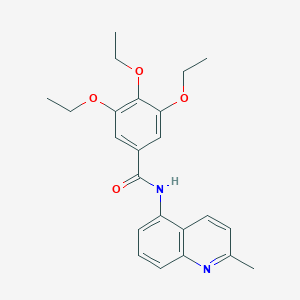
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
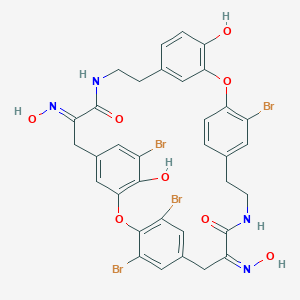
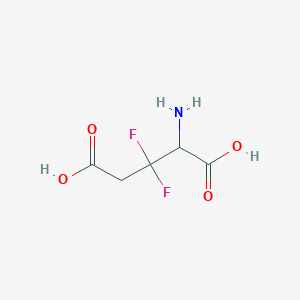
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
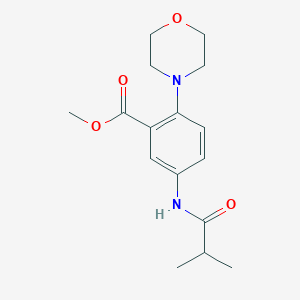
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)